molecular formula C8H5ClN2O2 B1429243 Methyl 3-chloro-2-cyano-pyridine-4-carboxylate CAS No. 1168102-35-9

Methyl 3-chloro-2-cyano-pyridine-4-carboxylate

Cat. No.: B1429243
CAS No.: 1168102-35-9
M. Wt: 196.59 g/mol
InChI Key: MGZDOMRTMXPJMU-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-cyano-pyridine-4-carboxylate is a chemical compound with the molecular formula C8H5ClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate typically involves the reaction of 3-chloro-2-cyano-pyridine with methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-cyano-pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Scientific Research Applications

Methyl 3-chloro-2-cyano-pyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyano and ester groups can participate in various biochemical pathways, potentially leading to the formation of active metabolites .

Comparison with Similar Compounds

    Methyl 3-chloro-2-cyano-pyridine-4-carboxylate: Unique due to its specific substitution pattern on the pyridine ring.

    3-chloro-2-cyano-pyridine: Lacks the ester group, leading to different reactivity and applications.

    Methyl 2-cyano-pyridine-4-carboxylate:

Uniqueness: this compound is unique due to the presence of both a cyano and an ester group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its specific substitution pattern makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

methyl 3-chloro-2-cyanopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-6(4-10)7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZDOMRTMXPJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A microwave vial was charged with 2,3-dichloro-isonicotinic acid methyl ester (7.6 g, 36.9 mmol), zinc cyanide (4.75 g, 40.6 mmol), tetrakis(triphenylphosphine)palladium (1.0 g, 0.9 mmol) and DMF (37 mL), then capped, evacuated and backfilled with nitrogen. The reaction solution was subjected to microwave irradiation, heating at 190° C. for 20 minutes, then filtered through a pad of Celite® which was washed further with ethyl acetate. The resulting mixture was washed with water, followed by a saturated solution of sodium hydrogen carbonate, then brine, dried (Na2SO4), filtered and concentrated in vacuo. The resultant residue was subjected to column chromatography (Si-PPC, gradient 0% to 100%, ethyl acetate in cyclohexane) to give the title compound as a white solid (3.1 g, 43%). 1H NMR (CDCl3, 400 MHz) 8.70 (d, J=5.0 Hz, 1H), 7.87 (d, J=5.0 Hz, 1H), 4.01 (s, 3H).
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
4.75 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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